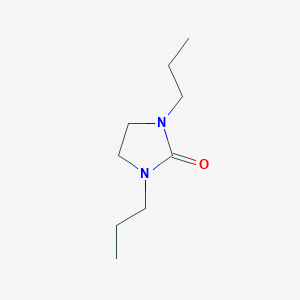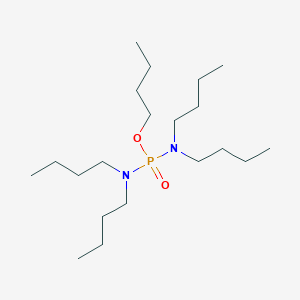![molecular formula C19H19N2O2+ B14669846 (2Z)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole](/img/structure/B14669846.png)
(2Z)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)methyl]-1,3-benzoxazol-3-ium is a complex organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by its unique structure, which includes two benzoxazole units connected by an ethylidene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)methyl]-1,3-benzoxazol-3-ium typically involves the condensation of 3-ethylbenzoxazole with an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the final product. Common reagents used in this synthesis include acetic acid and sulfuric acid as catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)methyl]-1,3-benzoxazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)methyl]-1,3-benzoxazol-3-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its antimicrobial and anticancer activities, showing promise in the development of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism by which 3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)methyl]-1,3-benzoxazol-3-ium exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting key signaling proteins involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)methyl]-1,3-benzoxazol-3-ium derivatives: These compounds have similar structures but different substituents, leading to variations in their chemical and physical properties.
Benzoxazole derivatives: Compounds such as 2-(2-hydroxyphenyl)benzoxazole and 2-(2-aminophenyl)benzoxazole share the benzoxazole core but differ in their functional groups.
Uniqueness
The uniqueness of 3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)methyl]-1,3-benzoxazol-3-ium lies in its dual benzoxazole structure, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics or electronic behavior .
Eigenschaften
Molekularformel |
C19H19N2O2+ |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
(2Z)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole |
InChI |
InChI=1S/C19H19N2O2/c1-3-20-14-9-5-7-11-16(14)22-18(20)13-19-21(4-2)15-10-6-8-12-17(15)23-19/h5-13H,3-4H2,1-2H3/q+1 |
InChI-Schlüssel |
SXJYGDWAGOIGMC-UHFFFAOYSA-N |
Isomerische SMILES |
CCN\1C2=CC=CC=C2O/C1=C\C3=[N+](C4=CC=CC=C4O3)CC |
Kanonische SMILES |
CCN1C2=CC=CC=C2OC1=CC3=[N+](C4=CC=CC=C4O3)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14669827.png)

![3-Sulfanylidene-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B14669834.png)
